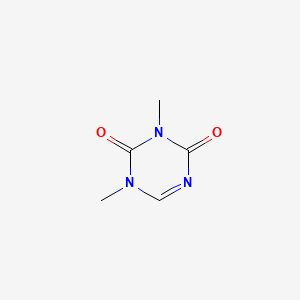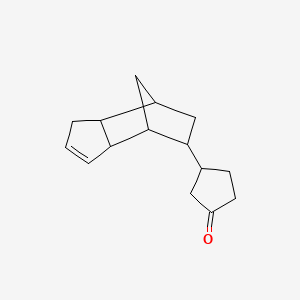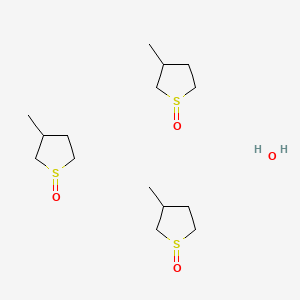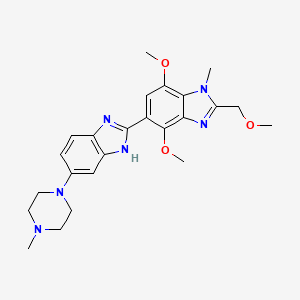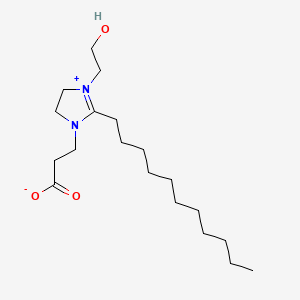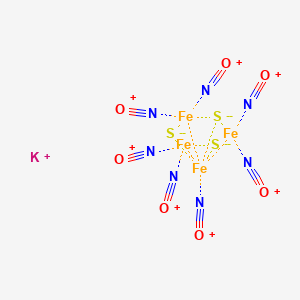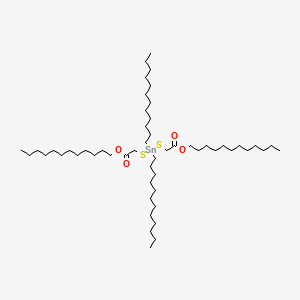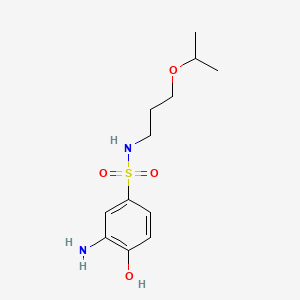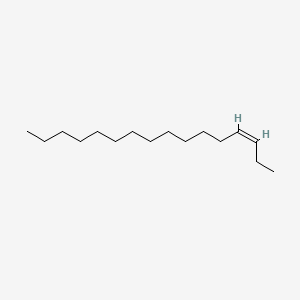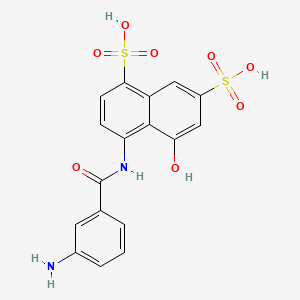
4-((3-Aminobenzoyl)amino)-5-hydroxynaphthalene-1,7-disulphonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((3-Aminobenzoyl)amino)-5-hydroxynaphthalene-1,7-disulphonic acid is a complex organic compound that belongs to the class of naphthalene derivatives. This compound is characterized by the presence of amino, hydroxyl, and sulfonic acid functional groups, making it highly versatile in various chemical reactions and applications. It is often used in the synthesis of dyes, pigments, and other industrial chemicals due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3-Aminobenzoyl)amino)-5-hydroxynaphthalene-1,7-disulphonic acid typically involves multiple steps, starting with the preparation of the naphthalene core The process often begins with the sulfonation of naphthalene to introduce sulfonic acid groups at the 1 and 7 positions
The next step involves the acylation of 3-aminobenzoic acid to form 3-aminobenzoyl chloride, which is then reacted with the hydroxylated naphthalene derivative to form the desired compound. The reaction conditions typically involve the use of strong acids or bases as catalysts, along with controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound is carried out in large-scale reactors with precise control over reaction conditions. The use of continuous flow reactors allows for the efficient production of the compound with high purity and yield. The process involves the use of automated systems to monitor and control the reaction parameters, ensuring consistent quality of the final product.
化学反応の分析
Types of Reactions
4-((3-Aminobenzoyl)amino)-5-hydroxynaphthalene-1,7-disulphonic acid undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The sulfonic acid groups can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve the use of nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted naphthalene derivatives, which can be further utilized in the synthesis of dyes, pigments, and other industrial chemicals.
科学的研究の応用
4-((3-Aminobenzoyl)amino)-5-hydroxynaphthalene-1,7-disulphonic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: Employed in the study of enzyme interactions and as a fluorescent probe in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of high-performance pigments and as an intermediate in the synthesis of various industrial chemicals.
作用機序
The mechanism of action of 4-((3-Aminobenzoyl)amino)-5-hydroxynaphthalene-1,7-disulphonic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s functional groups allow it to form hydrogen bonds and electrostatic interactions with these targets, modulating their activity. The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways, which are influenced by the compound’s ability to interact with key proteins and enzymes.
類似化合物との比較
Similar Compounds
- 3-Aminobenzoic acid
- 5-Hydroxy-2-naphthalenesulfonic acid
- 4-Aminobenzoic acid
Uniqueness
4-((3-Aminobenzoyl)amino)-5-hydroxynaphthalene-1,7-disulphonic acid is unique due to the presence of multiple functional groups that allow it to participate in a wide range of chemical reactions. Its structural complexity and versatility make it a valuable compound in various fields of research and industry. Compared to similar compounds, it offers enhanced reactivity and the ability to form more complex derivatives, making it a preferred choice for specific applications.
特性
CAS番号 |
70239-77-9 |
|---|---|
分子式 |
C17H14N2O8S2 |
分子量 |
438.4 g/mol |
IUPAC名 |
4-[(3-aminobenzoyl)amino]-5-hydroxynaphthalene-1,7-disulfonic acid |
InChI |
InChI=1S/C17H14N2O8S2/c18-10-3-1-2-9(6-10)17(21)19-13-4-5-15(29(25,26)27)12-7-11(28(22,23)24)8-14(20)16(12)13/h1-8,20H,18H2,(H,19,21)(H,22,23,24)(H,25,26,27) |
InChIキー |
GXAGGOUUTLWTGU-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)N)C(=O)NC2=C3C(=CC(=CC3=C(C=C2)S(=O)(=O)O)S(=O)(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-(2-Butoxyethyl)-N-ethyl-4-[(5-nitro-2-thiazolyl)azo]aniline](/img/structure/B12687489.png)

